2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrroloquinoxaline core, which is known for its diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the methoxyphenyl and prop-2-en-1-yl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoxaline Core: The initial step involves the construction of the pyrroloquinoxaline core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a dicarbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrroloquinoxaline intermediate.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through a coupling reaction, such as a Heck or Suzuki coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, electrophiles, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which share similar biological activities and chemical properties.
Quinoxaline Derivatives: Compounds with a quinoxaline core, known for their diverse pharmacological activities.
Pyrrole Derivatives: Compounds with a pyrrole ring, which exhibit a wide range of biological activities.
Uniqueness
2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential therapeutic applications. The presence of the methoxyphenyl and prop-2-en-1-yl groups, along with the pyrroloquinoxaline core, sets it apart from other similar compounds and enhances its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C23H23N5O2 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-amino-1-[2-(3-methoxyphenyl)ethyl]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C23H23N5O2/c1-3-12-25-23(29)19-20-22(27-18-10-5-4-9-17(18)26-20)28(21(19)24)13-11-15-7-6-8-16(14-15)30-2/h3-10,14H,1,11-13,24H2,2H3,(H,25,29) |
InChI Key |
GSQWUGJODWCRNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC=C)N |
Origin of Product |
United States |
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